REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:10]([F:13])=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=O.[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:13][C:10]1[C:4]2[C:5](=[O:7])[C:21]3[C:20](=[C:18]([OH:19])[CH:17]=[CH:16][C:14]=3[OH:15])[C:8](=[O:9])[C:3]=2[C:2]([F:1])=[CH:12][CH:11]=1 |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=C(C=C1)F
|
Name
|
|
Quantity
|
63.7 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
833 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
by shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by modifications to the literature method of Synth
|
Type
|
CUSTOM
|
Details
|
was placed in a 5 L flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
ADDITION
|
Details
|
The reactants were well-mixed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reddish brown precipitate was collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |